molecular formula C6H4Cl2O3S B1425960 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride CAS No. 1261585-06-1

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B1425960
CAS No.: 1261585-06-1
M. Wt: 227.06 g/mol
InChI Key: UMPRDPHNEBXAGD-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClO3S. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a hydroxyl group, and a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 2-hydroxybenzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) which acts as a chlorinating agent. The reaction conditions usually require heating to facilitate the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of the sulfonyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors where 2-hydroxybenzenesulfonic acid is treated with thionyl chloride under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used in the initial synthesis to introduce the sulfonyl chloride group.

    Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions to replace the sulfonyl chloride group.

    Water: Used in hydrolysis reactions to convert the sulfonyl chloride group to a sulfonic acid.

Major Products Formed

    Sulfonamides: Formed when the sulfonyl chloride group is substituted by amines.

    Sulfonate Esters: Formed when the sulfonyl chloride group is substituted by alcohols.

    Sulfonothioates: Formed when the sulfonyl chloride group is substituted by thiols.

    Sulfonic Acid: Formed through hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-hydroxybenzenesulfonyl chloride
  • 4-Chloro-2-hydroxybenzenesulfonyl chloride
  • 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride

Comparison

3-Chloro-2-hydroxybenzene-1-sulfonyl chloride is unique due to the specific positioning of its substituents on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of the hydroxyl group ortho to the sulfonyl chloride group can influence the compound’s reactivity towards nucleophiles, making it more reactive compared to its isomers.

Properties

IUPAC Name

3-chloro-2-hydroxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPRDPHNEBXAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261585-06-1
Record name 3-chloro-2-hydroxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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